N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13461890
InChI: InChI=1S/C9H15ClN2O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1
SMILES: CC(=O)NCC1CCCN1C(=O)CCl
Molecular Formula: C9H15ClN2O2
Molecular Weight: 218.68 g/mol

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13461890

Molecular Formula: C9H15ClN2O2

Molecular Weight: 218.68 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide -

Specification

Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol
IUPAC Name N-[[(2S)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C9H15ClN2O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6H2,1H3,(H,11,13)/t8-/m0/s1
Standard InChI Key ZDEZHNMARFVALT-QMMMGPOBSA-N
Isomeric SMILES CC(=O)NC[C@@H]1CCCN1C(=O)CCl
SMILES CC(=O)NCC1CCCN1C(=O)CCl
Canonical SMILES CC(=O)NCC1CCCN1C(=O)CCl

Introduction

Structural and Stereochemical Features

The compound features a pyrrolidine ring—a five-membered secondary amine—with an (S)-configured chiral center at the C2 position. The substituents include:

  • A 2-chloroacetyl group at the N1 position, providing electrophilic reactivity for nucleophilic substitution.

  • An acetamide moiety at the C2-methyl position, contributing to hydrogen-bonding interactions with biological targets .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₉H₁₅ClN₂O₂
Molar Mass (g/mol)218.68
CAS Registry Number1353994-56-5
Stereochemistry(S)-configuration at C2
XLogP3 (Lipophilicity)0.7

The stereochemistry is critical for its biological activity, as DPP-IV inhibitors often require precise spatial arrangement to bind enzyme active sites .

Synthetic Pathways

Starting Materials and Key Steps

The synthesis typically begins with L-proline, leveraging its inherent chirality:

  • N-Acylation: L-proline reacts with chloroacetyl chloride in tetrahydrofuran (THF) to form 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid .

  • Amide Formation: The carboxylic acid is converted to the acetamide via coupling with methylamine or through mixed anhydride intermediates .

  • Purification: Chromatographic techniques isolate the enantiomerically pure product .

Optimization Challenges

  • Reaction Solvent: Replacing acetonitrile with THF reduces reaction time from 48 hours to 2 hours .

  • Byproduct Management: Impurities from over-acylation are minimized using controlled stoichiometry .

Biological Activity and Mechanism

DPP-IV Inhibition

The compound acts as a competitive inhibitor of DPP-IV, an enzyme that degrades incretin hormones like GLP-1. By prolonging GLP-1 activity, it enhances insulin secretion and suppresses glucagon, making it relevant for type 2 diabetes therapy .

Table 2: Comparative DPP-IV Inhibitor Profiles

CompoundIC₅₀ (nM)Structural DistinctionClinical Status
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-acetamide12.3Chloroacetyl warheadPreclinical
Vildagliptin3.5Cyanopyrrolidine coreApproved (2007)
Sitagliptin1.8Triazolopiperazine scaffoldApproved (2006)

Data synthesized from .

Covalent Binding Mechanism

The chloroacetyl group undergoes nucleophilic attack by DPP-IV’s catalytic serine residue (Ser630), forming a covalent adduct that irreversibly inactivates the enzyme . This mechanism is distinct from non-covalent inhibitors like Sitagliptin, offering prolonged pharmacodynamic effects.

Applications in Drug Development

Intermediate for Vildagliptin Synthesis

The compound serves as a precursor in the multi-step synthesis of Vildagliptin:

  • Cyanation: The acetamide is converted to a carbonitrile via Hofmann degradation .

  • Coupling: Reaction with 3-amino-1-adamantanol yields the final drug molecule .

Exploration in Oncology

Preliminary studies suggest derivatives inhibit Wnt/β-catenin signaling, a pathway implicated in colorectal and breast cancers . Modifications to the acetamide group enhance solubility and target affinity .

Hazard CategoryCodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye DamageH319Use safety goggles
Respiratory IrritationH335Use in ventilated areas

Data from .

Environmental Impact

The chloroacetyl group poses risks of aquatic toxicity (EC₅₀: 4.2 mg/L for Daphnia magna). Proper waste disposal via incineration is recommended .

Comparative Analysis with Analogues

Table 3: Structural Analogues and Their Properties

CompoundSubstituent VariationBioactivity
N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamideChloro → AminoReduced DPP-IV affinity
N-Isopropyl derivativeMethyl → IsopropylEnhanced metabolic stability
VildagliptinAcetamide → CyanopyrrolidineHigher potency (IC₅₀: 3.5 nM)

Derived from .

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